2-(2,5-Difluorophenyl)butanoic acid
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Overview
Description
2-(2,5-Difluorophenyl)butanoic acid: is an organic compound with the molecular formula C10H10F2O2 It is a derivative of butanoic acid where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Phenylbutanoic Acid: One common method involves the fluorination of phenylbutanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired difluorinated product.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorophenyl is coupled with a butanoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,5-Difluorophenyl)butanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenylbutanoic acid derivatives.
Scientific Research Applications
Chemistry: 2-(2,5-Difluorophenyl)butanoic acid is used as a building block in organic synthesis. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which 2-(2,5-Difluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)butanoic acid
- 2-(3,5-Difluorophenyl)butanoic acid
- 2-(2,6-Difluorophenyl)butanoic acid
Comparison: 2-(2,5-Difluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-7(10(13)14)8-5-6(11)3-4-9(8)12/h3-5,7H,2H2,1H3,(H,13,14) |
InChI Key |
WOQQRPQWLKMSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
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